molecular formula C18H25NO6 B12100620 19-Hydroxysenecionine

19-Hydroxysenecionine

Cat. No.: B12100620
M. Wt: 351.4 g/mol
InChI Key: XVKRSUITGOSAJK-QDEBKDIKSA-N
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Description

Overview of Macrocyclic Pyrrolizidine (B1209537) Alkaloids in Academic Research

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores. wikipedia.orgresearchgate.net These compounds are of significant interest in academic research due to their widespread presence in the environment and their potential for causing severe toxicity in both livestock and humans. nih.govmdpi.com Structurally, PAs are esters of a necine base, which is a pyrrolizidine ring system, and one or more necic acids. researchgate.netmdpi.com The toxicity of these alkaloids is largely dependent on the presence of a double bond at the 1,2-position of the necine base. nih.gov

Macrocyclic PAs, such as senecionine (B1681732), are characterized by a large ring structure formed by the esterification of the necine base with a dicarboxylic necic acid. These compounds are particularly noted for their hepatotoxicity, meaning they can cause significant liver damage. nih.gov Research into macrocyclic PAs has focused on several key areas, including their biosynthesis in plants, their metabolism in animals and humans, the mechanisms of their toxicity, and the development of analytical methods for their detection in various matrices like food, honey, and herbal remedies. nih.govarxiv.orgmdpi.com The liver is the primary target organ for PA toxicity because metabolic activation by liver enzymes, particularly cytochrome P450s, is required to convert the relatively inert parent alkaloids into highly reactive pyrrolic metabolites. wikipedia.orgnih.gov These reactive metabolites can then bind to cellular macromolecules like DNA and proteins, leading to cell damage, and in some cases, cancer. nih.govmdpi.com

Historical Context of 19-Hydroxysenecionine Discovery and Initial Characterization

Research into the metabolism of pyrrolizidine alkaloids was an active field in the decades preceding the discovery of this compound. By the early 1980s, it was well-established that the toxicity of PAs was due to their metabolic activation in the liver to reactive pyrrolic derivatives. jhu.eduinchem.org The primary metabolic pathways under investigation were N-oxidation, which was generally considered a detoxification pathway, and the formation of dehydropyrrolizidine alkaloids (pyrrolic esters), the recognized toxic metabolites. jhu.edu Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) were being increasingly employed to separate and identify these metabolites from in vitro and in vivo studies. arxiv.orgnih.gov

In 1982, a significant contribution to this field was made by D.F. Eastman and H.J. Segall from the Department of Physiological Sciences at the University of California, Davis. In a paper published in Drug Metabolism and Disposition, they reported the discovery of a new metabolite of the macrocyclic pyrrolizidine alkaloid, senecionine. nih.govpageplace.deresearchgate.net The study involved the in vitro incubation of senecionine with hepatic microsomes from BALB/c mice. Using a μBondapak-C18 reverse-phase HPLC system, they were able to separate the various metabolites produced. nih.gov

Alongside the known metabolites, senecic acid and senecionine N-oxide, a novel, more polar metabolite was isolated. nih.gov Through detailed analysis, this new compound was identified as This compound . The key evidence for its structure came from its mass spectrum, which showed a molecular ion consistent with the addition of an oxygen atom to the senecionine molecule. Furthermore, the 1H-NMR spectrum was decisive, as it showed the absence of the three-proton doublet corresponding to the methyl group at position 19 of senecionine. Instead, new signals appeared that were characteristic of a carbinol methylene (B1212753) group, confirming the hydroxylation at the C-19 position. epdf.pub

Table 1: Initial Characterization Data for this compound and Related Metabolites

CompoundMolecular FormulaMolecular Weight (g/mol)Analytical MethodKey FindingsReference
SenecionineC18H25NO5335.4HPLC, MS, NMRParent compound. nih.gov
Senecionine N-oxideC18H25NO6351.4HPLCKnown detoxification metabolite. nih.gov
This compoundC18H25NO6351.4HPLC, MS, NMRNew metabolite identified by the addition of one oxygen atom. 1H-NMR showed the replacement of the C-19 methyl group with a carbinol methylene group. nih.govepdf.pub
Senecic AcidC10H16O4200.23HPLCHydrolysis product of senecionine. nih.gov

Significance of this compound as a Metabolite within Senecionine Research

The discovery of this compound was significant as it introduced a new metabolic pathway for senecionine beyond the well-documented N-oxidation and hydrolysis routes. This finding demonstrated that the necic acid portion of the macrocyclic PA could also be a target for metabolism, specifically through hydroxylation. nih.govepdf.pub This opened up new avenues of research into the complexity of PA metabolism and the potential for the formation of a wider array of metabolites than previously thought.

Subsequent research has underscored the importance of this metabolite. It has been proposed that this compound can be further metabolized to form dehydrosenecionine, which can then be converted into the same DNA-reactive pyrrolic metabolites as the parent compound, senecionine. jfda-online.com This suggests that the formation of this compound is not a detoxification step but rather an intermediate step in a complex bioactivation pathway. The quantitative analysis of senecionine metabolites has shown that the profile of metabolites, including this compound, can vary significantly between species, which may contribute to the observed differences in susceptibility to PA toxicity. jfda-online.comresearchgate.net For instance, studies comparing the metabolism of senecionine in different rat strains and between sheep and cattle have highlighted the varied roles of different enzyme systems and metabolic pathways, which can influence the balance between detoxification and bioactivation. avma.orgresearchgate.net The identification of this compound has thus provided a more complete picture of the metabolic fate of senecionine and has become an important consideration in the toxicological assessment of this and other related pyrrolizidine alkaloids. nih.govjfda-online.com

Table 2: Comparative in vitro Metabolism of Senecionine

SpeciesEnzyme SystemKey Metabolites FormedSignificanceReference
Mouse (BALB/c)Hepatic MicrosomesSenecionine N-oxide, Senecic Acid, this compoundOriginal discovery of this compound. nih.gov
Rat (Sprague-Dawley vs. Fischer 344)Hepatic MicrosomesSenecionine N-oxide, DHPDemonstrated strain differences in the enzymes responsible for N-oxidation (detoxification). researchgate.net
Sheep vs. CattleHepatic MicrosomesSenecionine N-oxide, DHPSheep (resistant species) formed significantly more N-oxide (detoxification product) than cattle (susceptible species). avma.org
Human, Mouse, RatHepatic MicrosomesDHP, 7-GS-DHP, 7-CYS-DHP, 1-CHO-DHP, 7-NAC-DHPShowed species differences in the formation of various DNA-reactive secondary pyrrolic metabolites. jfda-online.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

(4E)-4-ethylidene-7-hydroxy-6-(hydroxymethyl)-7-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H25NO6/c1-3-11-8-13(9-20)18(2,23)17(22)24-10-12-4-6-19-7-5-14(15(12)19)25-16(11)21/h3-4,13-15,20,23H,5-10H2,1-2H3/b11-3+

InChI Key

XVKRSUITGOSAJK-QDEBKDIKSA-N

Isomeric SMILES

C/C=C/1\CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO

Canonical SMILES

CC=C1CC(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)CO

Origin of Product

United States

Biosynthetic Pathways and Metabolic Transformations of 19 Hydroxysenecionine

Pyrrolizidine (B1209537) Alkaloid Biosynthesis in Planta

The biosynthesis of pyrrolizidine alkaloids, including senecionine (B1681732), is a complex process that occurs in plants, primarily in the roots, and involves the convergence of two separate pathways to form the characteristic necine base and necic acid moieties. nih.govuvic.ca These alkaloids often serve as a chemical defense mechanism against herbivores. nih.govresearchgate.net

Precursor Incorporation and Necine Base Formation

The formation of the necine base, the bicyclic core of pyrrolizidine alkaloids, begins with amino acids. mdpi.com L-arginine or L-ornithine serves as the initial precursor. wikipedia.org In plants lacking the enzyme to decarboxylate L-ornithine directly, it is first converted to L-arginine. wikipedia.org Arginine is then transformed into putrescine and subsequently into spermidine (B129725). wikipedia.org

The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS). wikipedia.orgpnas.orgcdnsciencepub.com This enzyme is considered pathway-specific and has evolved from deoxyhypusine (B1670255) synthase. pnas.orgoup.com Homospermidine is then oxidized and cyclized to create the stereospecific pyrrolizidine backbone. wikipedia.org Further enzymatic reactions, including reduction, desaturation, and hydroxylation, lead to the formation of the necine base, retronecine (B1221780). wikipedia.org

PrecursorIntermediateKey EnzymeProduct
L-Arginine / L-OrnithinePutrescine, SpermidineHomospermidine Synthase (HSS)Homospermidine
Homospermidine--Retronecine (Necine Base)

Necic Acid Elaboration and Esterification in Senecionine Biosynthesis

The necic acid portion of senecionine, known as senecic acid, is derived from the amino acid L-isoleucine. wikipedia.orgrsc.org The biosynthesis involves the coupling of two isoleucine-derived units. rsc.orgrsc.org However, studies have shown that intermediates of isoleucine metabolism such as 2-methylbutanoic acid and angelic acid are not directly incorporated into senecic acid. rsc.orgcapes.gov.br

Once both the necine base (retronecine) and the necic acid (senecic acid) have been synthesized, they undergo esterification. nih.govwikipedia.org This process links the two moieties to form the macrocyclic diester, senecionine. uvic.ca This esterification step initially forms the N-oxide of senecionine, which is then reduced to yield senecionine. wikipedia.org

PrecursorIntermediate PathwayProduct
L-Isoleucine (2 equivalents)Isoleucine metabolismSenecic Acid (Necic Acid)
Retronecine + Senecic AcidEsterificationSenecionine N-oxide
Senecionine N-oxideReductionSenecionine

Enzymatic Steps Identified in Senecionine Production

Homospermidine Synthase (HSS): This is the most well-characterized enzyme in the PA biosynthetic pathway. nih.govuni-kiel.de It catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine to form homospermidine. wikipedia.orgpnas.org The gene for HSS is believed to have evolved from the highly conserved deoxyhypusine synthase gene. pnas.orgoup.com

Other Postulated Enzymes: While not fully characterized, it is hypothesized that a diamine oxidase is involved in the oxidation of homospermidine, which is a crucial step for the subsequent cyclization to form the necine base. uni-kiel.de The final steps of desaturation and hydroxylation to form retronecine, as well as the specific enzymes responsible for the elaboration of senecic acid and the final esterification, remain largely uncharacterized. wikipedia.orguni-kiel.de

Metabolic Formation of 19-Hydroxysenecionine in Biological Systems

Once ingested, senecionine is metabolized in the liver via several pathways. wikipedia.orgsemanticscholar.org These metabolic transformations are crucial in determining the toxic potential of the alkaloid. The formation of this compound is one of these metabolic outcomes. nih.govpharmacompass.com

Enzymatic Hydroxylation of Senecionine to this compound

In vitro studies using mouse hepatic microsomes have demonstrated that senecionine can be metabolized to a new, more polar metabolite identified as this compound. nih.govpharmacompass.comthegoodscentscompany.comthegoodscentscompany.com This transformation involves the enzymatic hydroxylation of the senecionine molecule. semanticscholar.orgencyclopedia.pub This hydroxylation reaction is a key metabolic step. nih.govdtic.mil

Role of Cytochrome P450 Systems in this compound Formation

The metabolic conversion of senecionine, including its hydroxylation, is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. avma.orgcaymanchem.comresearchgate.netnih.gov While the specific CYP isozyme responsible for the formation of this compound has not been explicitly identified in the provided context, the broader role of CYPs in senecionine metabolism is well-established. uvic.cacaymanchem.comsci-hub.box

CYP enzymes, particularly the CYP3A subfamily, are known to be involved in the bioactivation of senecionine to toxic pyrrolic metabolites. avma.orgcaymanchem.com It is within this system of oxidative metabolism that the hydroxylation leading to this compound occurs. nih.govpharmacompass.com The formation of this hydroxylated metabolite is part of a complex network of metabolic pathways that also include N-oxidation (a detoxification pathway) and the formation of reactive dehydropyrrolizidine alkaloids responsible for toxicity. wikipedia.orgavma.orgcaymanchem.com The dependency of senecionine's metabolic activation on CYP enzymes has been confirmed in studies using CYP reductase-deficient mice, where toxicity was not observed. researchgate.netnih.govsci-hub.box

SubstrateEnzyme SystemMetabolic ProcessProduct
SenecionineCytochrome P450 (CYP)Enzymatic HydroxylationThis compound

In Vitro Microsomal Studies of this compound Biogenesis

The biogenesis of this compound has been primarily elucidated through in vitro studies utilizing hepatic microsomes. These subcellular fractions, derived from the endoplasmic reticulum of the liver, are rich in cytochrome P450 (CYP) enzymes, which are critical for the metabolism of a wide range of xenobiotics, including pyrrolizidine alkaloids (PAs). researchgate.netwikipedia.org

A pivotal study first identified this compound as a novel metabolite of the macrocyclic pyrrolizidine alkaloid, senecionine. nih.gov In this research, hepatic microsomes from BALB/c mice were incubated with senecionine. nih.govpharmacompass.com The subsequent analysis of the incubation mixture using high-performance liquid chromatography (HPLC) with a reverse-phase system allowed for the separation and isolation of various metabolites across a spectrum of polarities. nih.gov Alongside previously known metabolites like senecionine N-oxide and senecic acid, this compound was successfully isolated and characterized. nih.govpharmacompass.com

The formation of this compound from senecionine is an enzymatic hydroxylation reaction. nih.gov This type of oxidation is a characteristic function of cytochrome P450 monooxygenases. wikipedia.orgnih.gov The catalytic cycle of these enzymes involves the activation of molecular oxygen to create a highly reactive heme iron-oxygen species that can insert an oxygen atom into a C-H bond of a substrate, in this case, at the 19th position of the senecionine molecule. nih.gov The process requires a cofactor, typically NADPH, to provide the necessary reducing equivalents for the P450 catalytic cycle. evotec.com The use of in vitro microsomal systems allows for the controlled study of these specific metabolic pathways, providing clear evidence for the conversion of a parent compound into its metabolites. researchgate.netnih.gov

Table 1: Summary of In Vitro Microsomal Metabolism of Senecionine
Precursor CompoundMicrosomal SystemKey Findings/Identified MetabolitesReference
SenecionineHepatic microsomes from BALB/c miceIsolation and identification of this compound as a new metabolite. Other metabolites identified include Senecionine N-oxide and Senecic acid. nih.gov

Subsequent Metabolic Fate of this compound

Following its formation, this compound is subject to further metabolic processes. The metabolic fate of a compound refers to the entirety of transformations it undergoes within a biological system, which can lead to either detoxification or bioactivation. mdpi.comnih.gov For pyrrolizidine alkaloids and their derivatives, these subsequent transformations are of significant interest as they are often linked to the generation of toxic, reactive species. inchem.org

A critical metabolic pathway for pyrrolizidine alkaloids is their conversion into highly reactive pyrrolic derivatives, specifically dehydropyrrolizidine alkaloids. inchem.orgdntb.gov.ua This bioactivation is also catalyzed by cytochrome P450 enzymes and involves the dehydrogenation of the necine base of the alkaloid structure. inchem.org The resulting pyrrolic esters are potent electrophiles and alkylating agents, capable of binding covalently to cellular macromolecules. inchem.org

While this compound is a product of primary metabolism, it can theoretically serve as a substrate for this secondary dehydrogenation reaction, leading to the formation of a hydroxylated pyrrolic metabolite. However, it is noteworthy that in the initial mouse hepatic microsomal study where this compound was discovered, the common pyrrolic metabolite dehydroretronecine—previously isolated from rat microsomal incubations—was not detected. nih.govresearchgate.net This suggests potential species-specific differences in the metabolic pathways or that the formation of certain downstream pyrroles from this compound may be a minor pathway in this specific in vitro system. researchgate.net The investigation of metabolite profiles across different species and systems is crucial for a comprehensive understanding of PA toxicity. dntb.gov.ua

Table 2: Potential Downstream Metabolites and Pathways
SubstrateMetabolic PathwayPotential Product TypeSignificance
This compoundDehydrogenationHydroxylated Dehydropyrrolizidine Alkaloid (Pyrrolic Ester)Bioactivation to a reactive, electrophilic species.

The enzymatic reactions acting upon this compound are primarily oxidative in nature, catalyzed by the versatile cytochrome P450 enzyme superfamily. researchgate.netvapourtec.com These enzymes are responsible for the key bioactivation step that converts PAs into toxic pyrroles. inchem.org

The principal reaction is the dehydrogenation of the pyrrolizidine nucleus. This process removes two hydrogen atoms to create a double bond, forming the characteristic pyrrolic ring structure. This transformation converts the relatively stable hydroxylated alkaloid into a chemically reactive metabolite. inchem.org The ability of enzymes to perform such transformations is fundamental to the field of biocatalysis, where specific reactions are controlled to achieve desired chemical products. vapourtec.com The study of these enzymatic reactions in real-time is challenging due to the fleeting lifespan of reactive intermediates, but advanced analytical techniques are beginning to provide deeper insights into these catalytic cycles. rsc.org

Table 3: Enzymatic Reactions Involving this compound
SubstrateEnzyme FamilyReaction TypeResult
This compoundCytochrome P450 (CYP) MonooxygenasesOxidation / DehydrogenationFormation of a reactive pyrrolic metabolite (Bioactivation).

Genetic and Epigenetic Regulation of Pyrrolizidine Alkaloid Metabolism and Accumulation

Transcriptional Regulation of Pyrrolizidine (B1209537) Alkaloid Biosynthesis Genes

The production of pyrrolizidine alkaloids begins with the transcription of genes encoding the necessary biosynthetic enzymes. This process is controlled by specific proteins called transcription factors (TFs) that bind to promoter regions of target genes to either activate or repress their expression. nih.govfrontiersin.org While the complete regulatory network for the PA pathway, especially for later steps like the formation of 19-Hydroxysenecionine, is still under investigation, research has identified key principles and regulatory families.

The first committed step in PA biosynthesis is catalyzed by homospermidine synthase (HSS). nih.govpnas.org The gene encoding HSS is a primary target of transcriptional regulation, controlling the total flux into the pathway. pnas.org The expression of the HSS gene is often highly localized to specific tissues and cell types, indicating that its promoter is activated by cell-specific transcription factors. nih.gov Studies in various plant lineages show that after the HSS gene evolved through duplication of the primary metabolism gene deoxyhypusine (B1670255) synthase (DHS), its regulatory elements were recruited and adapted individually in each lineage. nih.govpnas.org

Several major families of transcription factors are known to regulate the biosynthesis of various plant alkaloids and are implicated in controlling PA production. frontiersin.org These include:

AP2/ERF family: These TFs are known to bind to specific DNA sequences in gene promoters and are often involved in responding to stress signals like jasmonic acid, a hormone frequently associated with herbivore defense. frontiersin.org

bHLH family: Basic helix-loop-helix TFs often work in concert with other factors to regulate complex metabolic pathways. frontiersin.org

WRKY family: These TFs are central to plant defense responses, and their inducible expression suggests a role in regulating defense-related secondary metabolites. nih.gov

MYB family: This is a large family of TFs known to control various aspects of secondary metabolism, including the production of nitrogen-containing compounds like alkaloids. frontiersin.org

The coordinated action of these transcription factors ensures that the genes for the PA biosynthetic pathway are expressed at the right time and place, for instance, in the roots for constitutive production or in the leaves in response to herbivore attack. uvic.ca

Enzymatic Gene Expression Profiles in Pyrrolizidine Alkaloid-Producing Organisms

The expression of genes encoding biosynthetic enzymes is highly specific, varying between plant species, organs, and even cell types. This differential expression dictates where and when PAs are synthesized. The most well-studied enzymes are homospermidine synthase (HSS) and homospermidine oxidase (HSO).

HSS catalyzes the first dedicated step and evolved through the duplication of the deoxyhypusine synthase (DHS) gene from primary metabolism. pnas.orgmdpi.com In many species, such as those in the Senecio genus, HSS is expressed in the roots, where PA synthesis occurs. uvic.ca The alkaloids are then transported to other parts of the plant, particularly the shoots and flowers, for storage and defense. uvic.ca

In comfrey (B1233415) (Symphytum officinale), PA biosynthesis occurs constitutively in the roots. researchgate.net However, during flowering, a second site of synthesis is activated in young leaves to protect the valuable reproductive tissues. researchgate.net This dual-location synthesis is managed by complex gene expression. While a single HSS gene is responsible for the first step in both locations, the subsequent oxidation step is catalyzed by two different enzymes encoded by distinct genes. researchgate.net In the roots, SoCuAO5 is expressed to produce the HSO enzyme, whereas in the young leaves, the paralogous gene SoCuAO1 is expressed for the same function. researchgate.net This demonstrates a sophisticated regulatory system where different gene copies are utilized for the same biochemical step in different parts of the plant.

The final steps of PA biosynthesis, which create the vast structural diversity, involve enzymes likely belonging to large families such as cytochrome P450 monooxygenases and transferases. mdpi.com These enzymes are responsible for modifications like hydroxylations (which would convert senecionine (B1681732) to this compound), desaturations, and esterifications. mdpi.com The genes for these enzymes are expected to be co-expressed with the early pathway genes like HSS in the specific tissues where biosynthesis takes place.

Table 1: Expression Profiles of Key Pyrrolizidine Alkaloid Biosynthesis Genes This table is interactive. You can sort and filter the data.

Gene Enzyme Function Organism(s) Expression Location(s) Regulatory Notes
HSS Homospermidine Synthase First committed step in PA biosynthesis Senecio, Symphytum, Heliotropium Primarily roots; also young leaves in flowering Symphytum Evolved via duplication of DHS. pnas.orgmdpi.com Expression is tightly regulated and cell-specific. nih.gov
SoCuAO5 Homospermidine Oxidase (HSO) Catalyzes pyrrolizidine ring formation Symphytum officinale Roots One of two paralogous genes for HSO function in comfrey. researchgate.net
SoCuAO1 Homospermidine Oxidase (HSO) Catalyzes pyrrolizidine ring formation Symphytum officinale Young leaves (during flowering) Expressed to boost defense of reproductive tissues. researchgate.net

Epigenetic Modulators of Pyrrolizidine Alkaloid Metabolic Pathways

Epigenetic regulation refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. These mechanisms, including DNA methylation, histone modification, and non-coding RNAs, are emerging as crucial regulators of plant secondary metabolism. frontiersin.org Direct research into the epigenetic control of PA biosynthesis is limited, but related studies provide strong indications of its importance.

Histone Modification: The proteins that package DNA, called histones, can be chemically modified to either relax or tighten the chromatin structure, thereby promoting or inhibiting gene transcription. frontiersin.org In a fungal endophyte that produces alkaloids, the deletion of a gene for a heterochromatin protein (HP1), which is a key component of tightly packed, silenced chromatin, led to the de-repression of alkaloid biosynthesis genes. nih.gov This provides a clear example of how histone-mediated chromatin structure directly controls the expression of secondary metabolite gene clusters, a mechanism likely conserved in plants producing PAs.

Non-coding RNAs: Small non-coding RNAs, such as microRNAs (miRNAs), can regulate gene expression post-transcriptionally by targeting messenger RNAs (mRNAs) for degradation or by preventing their translation into protein. nih.govsemanticscholar.org Studies have shown that miRNAs are involved in regulating the biosynthesis of other alkaloids. nih.gov In the context of PAs, research has focused on how PA toxicity affects miRNA expression in liver cells. semanticscholar.org However, it is a common regulatory paradigm in plants that miRNAs target transcription factors to fine-tune metabolic pathways. nih.gov Therefore, it is highly probable that specific miRNAs regulate the expression of the transcription factors (e.g., MYB, WRKY) that control PA biosynthesis genes.

Impact of Environmental Stimuli on Genetic Regulation of Pyrrolizidine Alkaloid Metabolism

The genetic regulation of PA biosynthesis is highly responsive to environmental cues, which allows plants to optimize their defense allocation. Both abiotic (non-living) and biotic (living) factors can trigger significant changes in the expression of PA biosynthesis genes, leading to altered alkaloid profiles.

Biotic stress, particularly herbivory, is a primary driver of PA production. mdpi.com Plants can recognize damage from herbivores and initiate a signaling cascade, often involving the hormone jasmonic acid, that leads to the upregulation of transcription factors and, consequently, the increased expression of HSS and other biosynthetic genes. mdpi.com This results in a higher concentration of defensive PAs in the tissues under attack.

Abiotic factors also play a crucial role. Studies on Senecio jacobaea and S. aquaticus demonstrated that the availability of water and nutrients significantly affects PA concentration and diversity. nih.gov For example, under nutrient-poor conditions, PA concentrations were highest at intermediate water levels. nih.gov These environmental conditions influence the expression patterns of the underlying biosynthetic genes. In Crassocephalum crepidioides, nitrogen availability was shown to directly impact the accumulation of the PA jacobine (B1672728), suggesting that nutrient status regulates the activity of the biosynthetic pathway at the genetic level. uni-hannover.de

Developmental stage is another critical factor. As seen in comfrey (Symphytum officinale), the plant's transition to the flowering stage triggers the activation of PA biosynthesis in young leaves, a process that is otherwise dormant in that organ. researchgate.net This is a genetically programmed response to protect the plant's reproductive investment, demonstrating a clear link between developmental signals and the spatial regulation of PA gene expression. researchgate.net

Table 2: Influence of Environmental Stimuli on Pyrrolizidine Alkaloid Regulation This table is interactive. You can sort and filter the data.

Stimulus/Factor Type Effect on PA Metabolism Affected Plant Species (Example) Mechanism of Action
Herbivory Biotic Increased PA production and accumulation General Induction of defense signaling pathways (e.g., jasmonic acid) that upregulate biosynthetic gene expression. mdpi.com
Water Availability Abiotic Alters PA concentration and diversity Senecio jacobaea, S. aquaticus Modulates the expression of biosynthesis genes; interacts with nutrient effects. nih.gov
Nutrient Availability Abiotic Alters PA concentration and diversity Senecio jacobaea, S. aquaticus, Crassocephalum crepidioides Influences the genetic regulation of the pathway; nitrogen is a key component of alkaloids. uni-hannover.denih.gov

Ecological and Evolutionary Research Perspectives on Pyrrolizidine Alkaloids

Phytochemical Defense Mechanisms Involving Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids (PAs) are a diverse group of secondary metabolites that plants produce primarily as a chemical defense against herbivores. nih.govmdpi.com These compounds are not involved in the plant's normal growth and development but are instead constitutively produced to deter feeding by insects and vertebrates. jfda-online.com Found in approximately 3% to 5% of the world's flowering plants, PAs are particularly characteristic of species in the families Asteraceae, Boraginaceae, and Fabaceae. numberanalytics.comresearchgate.net The defensive capability of PAs stems from their toxicity and unpalatability, which protects plants from grazing and insect attacks. numberanalytics.com

In many Senecio species, the biosynthesis of PAs begins in the roots with the creation of a backbone structure, senecionine (B1681732) N-oxide. xs4all.nlresearchgate.net This compound is then transported throughout the plant via the phloem and subsequently modified into a variety of species-specific alkaloids. xs4all.nlresearchgate.net 19-Hydroxysenecionine is one such derivative, identified as a metabolite of senecionine. jfda-online.comnih.gov Plants typically store PAs in their non-toxic N-oxide form. researchgate.netuvic.ca When an herbivore ingests the plant material, the N-oxides are reduced to their toxic tertiary amine form in the gut. uvic.ca In mammals, liver enzymes can further activate these toxins into highly reactive pyrrolic esters, which can cause significant cellular damage. uvic.cawikipedia.org

Co-evolutionary Dynamics in Plant-Herbivore Systems with Pyrrolizidine Alkaloids

The relationship between PA-producing plants and the herbivores that consume them is a classic example of a co-evolutionary arms race. numberanalytics.comwordpress.com In this dynamic, plants evolve more diverse or toxic PAs to deter herbivores, while herbivores, in turn, evolve counter-mechanisms to overcome these chemical defenses. numberanalytics.comspringerprofessional.de This reciprocal evolutionary pressure is a major driver of biodiversity, contributing to the vast array of PAs found in plants and the specialized adaptations seen in insects. numberanalytics.com

Herbivore adaptations can include the ability to detoxify PAs, excrete them rapidly, or sequester them for personal use as a defense against predators. numberanalytics.comwordpress.com The evolution of these counter-defenses by herbivores imposes selective pressure back on the plants to alter their PA profiles, continuing the cycle. This ongoing process can lead to the diversification of both the plant species and the insects that rely on them. numberanalytics.comspringerprofessional.de

Studies on the arctiid moth Utetheisa ornatrix and its host plant, Crotalaria pallida, show that this co-evolution can occur at different geographical scales. plos.orgnih.gov While adaptive differentiation has been observed at a continental scale, it may be absent at a regional level. plos.org This lack of regional adaptation in the herbivore, despite genetic differences in the plant's defensive traits (like PA profiles), may be due to factors such as unstable herbivore population structures. plos.orgnih.gov This highlights the complex and dynamic nature of co-evolution, where adaptation is not always a guaranteed outcome even when selective pressures are present. nih.gov

Intra- and Interspecific Variation in Pyrrolizidine Alkaloid Profiles within Plant Genera

A remarkable feature of pyrrolizidine alkaloids is their immense structural and compositional variation, which is observed both within a single plant species (intraspecific) and between closely related species (interspecific). xs4all.nlspringerprofessional.de The genus Senecio provides a clear example of this chemical diversity. springerprofessional.de Senecionine often serves as the primary PA synthesized in the roots, which is then converted into a wide array of other alkaloids in the shoots, leading to species-specific profiles. xs4all.nluvic.ca this compound is a metabolite of this foundational compound. jfda-online.com

Research on Senecio jacobaea (ragwort) has identified distinct chemical profiles, or "chemotypes," within the species. xs4all.nlnih.gov These chemotypes are characterized by the presence and relative abundance of specific PAs. For instance, populations can be dominated by either the jacobine (B1672728) or the erucifoline (B1236471) chemotype, with some populations containing mixed or senecionine-dominant types. xs4all.nlnih.gov This variation has a genetic basis, as demonstrated by differences in PA profiles between different clonal families grown under identical conditions. xs4all.nl

The concentration and composition of PAs can also vary significantly between different organs of the same plant. springerprofessional.de In Senecio inaequidens, for example, the highest concentrations of PAs are found in the young sprouts and flower heads, which are strategically important for survival and reproduction. tandfonline.comtandfonline.com

This chemical variability is not random. It is believed to be an evolutionary strategy that provides plants with a variable and unpredictable defense against herbivores, making it more difficult for them to adapt. uvic.caspringerprofessional.de

Table 1: Examples of Pyrrolizidine Alkaloid Chemotypes in Senecio jacobaea

This table illustrates the intraspecific variation of major pyrrolizidine alkaloids found in different chemotypes of Senecio jacobaea, based on findings from studies on European populations. The presence of specific alkaloids like jacobine and erucifoline defines the chemotype.

ChemotypeDominant Alkaloid(s)Key Characteristics
Jacobine Jacobine, SenecionineCharacterized by the presence of jacobine; often has a higher total PA concentration. xs4all.nlnih.gov
Erucifoline Erucifoline, SenecionineCharacterized by the presence of erucifoline and the absence of jacobine. xs4all.nlnih.gov
Mixed Jacobine, ErucifolineContains both jacobine and erucifoline. xs4all.nlnih.gov
Senecionine SenecionineLacks both jacobine and erucifoline, with senecionine being the main alkaloid. xs4all.nlnih.gov

Advanced Analytical Methodologies for the Investigation of 19 Hydroxysenecionine

Chromatographic Separation Techniques for 19-Hydroxysenecionine and its Metabolites

Chromatography is a fundamental technique for the separation of individual compounds from a mixture. rroij.com It relies on the differential partitioning of analytes between a stationary phase and a mobile phase. rroij.comopenaccessjournals.com For the analysis of this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed, often coupled with mass spectrometry for definitive identification. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of pyrrolizidine (B1209537) alkaloids (PAs) due to its versatility in handling a wide range of polar compounds and its compatibility with mass spectrometry. rroij.commdpi.comwikipedia.org The technique separates components in a mixture dissolved in a liquid mobile phase by passing them through a column containing a solid stationary phase. wikipedia.org The separation is based on each component's differing interactions with the stationary material. wikipedia.org

A study focusing on the in vitro metabolism of senecionine (B1681732) utilized a µBondapak-C18 reverse-phase HPLC system to investigate metabolites across a broad polarity range. nih.gov This approach successfully led to the isolation of this compound, along with senecic acid and senecionine N-oxide, from mouse hepatic microsomal enzyme systems. nih.gov Reverse-phase HPLC, particularly with C18 columns, is a common choice for PA analysis. nih.govchromatographyonline.com

The development of a robust HPLC method involves several key steps, including scouting for optimal column and mobile phase conditions, method optimization, and validation. thermofisher.com For complex samples, gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed to achieve better separation of analytes with varying polarities. chromatographyonline.com Typical mobile phases consist of aqueous solutions with organic modifiers like acetonitrile (B52724) or methanol, often with additives such as formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. chromatographyonline.comchromatographyonline.com

Table 1: Example of HPLC Parameters for Pyrrolizidine Alkaloid Analysis

Parameter Condition Reference
Column µBondapak-C18 reverse-phase nih.gov
Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid chromatographyonline.com
Flow Rate 1.0 mL/min ejgm.co.uk
Detection UV (e.g., 265 nm) or Mass Spectrometry oatext.com

| Injection Volume | 20 µL | oatext.com |

Ultra-High-Performance Liquid Chromatography (UHPLC), an advancement of HPLC utilizing smaller particle-sized columns, offers higher resolution, faster analysis times, and increased sensitivity. mdpi.com An UHPLC-MS/MS method was developed for the analysis of 24 PAs in various food matrices, demonstrating the capability to separate isomers and chiral compounds effectively. mdpi.com

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. openaccessjournals.comorganomation.com In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. etamu.edu Separation occurs based on the differential partitioning of compounds between the two phases. openaccessjournals.com

The application of GC to the analysis of PAs like this compound often requires a derivatization step. researchgate.net This is because PAs are generally polar and non-volatile, making them unsuitable for direct GC analysis. Derivatization chemically modifies the analyte to increase its volatility and thermal stability. researchgate.net Common derivatization procedures for PAs involve reduction of the 1,2-unsaturated necine base structure followed by derivatization with reagents like heptafluorobutyric anhydride. d-nb.info

GC coupled with mass spectrometry (GC-MS) is a frequently used combination for the identification and quantification of PAs. d-nb.infonih.govnih.gov This technique has been successfully applied to identify toxic PAs in traditional remedies and to determine PA metabolites from mouse liver microsomes. nih.govnih.gov While effective, the extensive sample preparation required for GC, including extraction, purification, and derivatization, can make it less practical for routine analysis of a large number of samples compared to LC-MS methods. mdpi.comorganomation.com

Mass Spectrometry (MS) Approaches for this compound Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized analytes. algimed.com It is an indispensable tool for the structural elucidation and sensitive quantification of PAs, including this compound. mdpi.com

LC/MS/MS and SRM Mode Applications

The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for PA analysis due to its high sensitivity and selectivity. mdpi.commdpi.com In a tandem mass spectrometer, such as a triple quadrupole, the first quadrupole (Q1) selects a specific precursor ion (the ionized analyte of interest). This ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) then selects specific fragment ions (product ions) for detection. nih.gov

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity because it only detects ions that undergo a specific fragmentation pathway. nih.govwikipedia.orgproteomics.com.au This is particularly advantageous when analyzing complex matrices where background interference can be high. nih.govnih.gov SRM allows for the quantification of analytes at very low concentrations, often in the femtomole range. proteomics.com.au LC-MS/MS methods operating in SRM mode have been developed for the comprehensive and quantitative analysis of various metabolic pathways and can be adapted for the targeted analysis of this compound and its metabolites. researchgate.netwellcomeopenresearch.org

Table 2: Illustrative SRM Transitions for a Hypothetical Pyrrolizidine Alkaloid

Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Application
352.18 138.09 120.08 Quantification and confirmation of Senecionine
336.18 136.08 120.08 Quantification and confirmation of Retrorsine

Note: This table is illustrative. Actual m/z values would be specific to the analyte and ionization conditions.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high accuracy, typically to several decimal places. bioanalysis-zone.com This allows for the determination of the elemental composition of an unknown compound by comparing the measured accurate mass with calculated theoretical masses of possible chemical formulas. algimed.combioanalysis-zone.com Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers are capable of HRMS. algimed.comnih.gov

HRMS is particularly valuable in the analysis of PAs as it can help to distinguish between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com Retrospective screening of environmental samples using HRMS has revealed widespread contamination of small streams with various PAs. acs.orgnih.gov This data-independent acquisition allows for the interrogation of datasets for newly identified compounds of concern at a later date. nih.gov The coupling of UPLC with HRMS offers a powerful platform for both global metabolic profiling and targeted quantitative analysis of a wide range of analytes, including PAs. nih.gov

Ion Mobility Spectrometry (IMS) for Isomer Differentiation

A significant challenge in the analysis of pyrrolizidine alkaloids is the presence of numerous structural isomers, which have the same mass and are therefore indistinguishable by mass spectrometry alone. bioanalysis-zone.compolyu.edu.hk Ion Mobility Spectrometry (IMS) is a technique that separates gas-phase ions based on their size, shape, and charge. polyu.edu.hknih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isobaric and isomeric compounds. polyu.edu.hktofwerk.com

In IMS, ions travel through a drift tube filled with a buffer gas under the influence of an electric field. Their drift time is dependent on their rotationally averaged collision cross section (CCS), which is a measure of their size and shape. polyu.edu.hkfrontiersin.org This ion-specific CCS value can be used as an additional identifier, alongside retention time and m/z, to increase confidence in compound annotation. frontiersin.org The integration of LC with IMS-MS (LC-IMS-MS) creates a powerful three-dimensional analytical platform that can resolve complex mixtures of isomers, such as those found in steroid hormone analysis, and is highly applicable to the complex isomeric landscape of PAs. nih.gov This technique is promising for differentiating isomers of this compound from other closely related PA structures. polyu.edu.hktofwerk.com

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Senecionine
Senecic acid
Senecionine N-oxide
Retrorsine
Heptafluorobutyric anhydride
Acetonitrile
Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex natural products like pyrrolizidine alkaloids and their derivatives. redalyc.orgtau.ac.il Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, chemists can determine the precise connectivity and stereochemistry of a molecule.

The hydroxylation of the C-19 methyl group in senecionine to a hydroxymethyl group (–CH₂OH) in this compound would induce predictable shifts in the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the methyl singlet (CH₃) signal at approximately 0.92 ppm for C-19 in senecionine would be replaced by a new set of signals corresponding to the diastereotopic protons of the –CH₂OH group. japsonline.com Similarly, in the ¹³C NMR spectrum, the C-19 signal would shift significantly downfield from around 12.1 ppm to a chemical shift typical for a carbon bearing a hydroxyl group (approximately 60-65 ppm). scielo.org.mxoregonstate.edu

¹H and ¹³C NMR Data for Senecionine (Parent Compound)

The following table presents the ¹H and ¹³C NMR spectral data for senecionine, which serves as the foundational reference for characterizing this compound.

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, J in Hz)
234.53.42, 2.65
353.63.96, 3.38
562.54.40, 3.29
630.42.33, 2.02
776.35.15
880.45.48
961.94.81, 4.11
11177.9-
1277.8-
13136.2-
14134.16.17 (q, 7.1)
15--
16167.7-
1820.91.89 (s)
1912.10.92 (s)
2013.91.25 (d, 7.0)
21--
Data compiled from multiple sources. Solvent: CDCl₃. redalyc.orgjapsonline.comscielo.org.mx

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for confirming these assignments and elucidating the full structure of derivatives. For instance, in a related PA derivative, 19-acetoxysenkirkine, NMR was used to identify the presence of a CH₂OCOCH₃ group, confirming the structure through key HMBC correlations. scielo.br A similar approach would be used to confirm the structure of this compound and any further derivatives.

Integrated Spectroscopic and Chromatographic Platforms for Comprehensive Metabolite Profiling

The identification of metabolites like this compound within complex biological mixtures necessitates the use of integrated analytical platforms that couple the separation power of chromatography with the detection sensitivity and specificity of spectroscopy.

High-Performance Liquid Chromatography (HPLC) was instrumental in the initial isolation of this compound from microsomal incubations of senecionine. nih.govpharmacompass.com Modern analytical workflows now predominantly use Ultra-Performance Liquid Chromatography (UPLC) for its enhanced resolution and speed, coupled with mass spectrometry (MS).

UPLC-MS/MS and high-resolution mass spectrometry (HRMS) platforms, such as UPLC-Q-TOF (Quadrupole Time-of-Flight), are the state-of-the-art for comprehensive metabolite profiling. acs.orgnih.gov These techniques allow for the separation, detection, and identification of PAs and their metabolites in complex matrices like liver microsome extracts, serum, and tissue homogenates. acs.orgnih.gov The process involves:

Chromatographic Separation: A reverse-phase UPLC column separates the various metabolites based on their polarity.

Mass Detection: The eluting compounds are ionized (e.g., by electrospray ionization, ESI) and enter the mass spectrometer.

Identification: The instrument measures the mass-to-charge ratio (m/z) with high accuracy, allowing for the determination of the elemental composition. For example, senecionine and this compound can be differentiated by the mass difference corresponding to the addition of an oxygen atom (approx. 16 Da).

Structural Confirmation: Tandem MS (MS/MS) experiments are performed where a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint that can confirm the identity of a metabolite by comparing it to known standards or predicting fragmentation pathways. The use of tandem mass spectrometry for the determination of pyrrolizidine alkaloid metabolites from mouse liver microsomes has been specifically reported. thegoodscentscompany.com

This integrated approach provides a powerful platform for metabolomic studies, enabling the simultaneous quantification and identification of numerous metabolites from a single sample, which is crucial for understanding the biotransformation of PAs like senecionine. acs.orgnih.gov

Computational Approaches in Structural Elucidation and Metabolic Pathway Reconstruction

Computational chemistry and bioinformatics are increasingly vital in the study of natural products, complementing experimental data for both structural elucidation and understanding metabolic networks.

In the context of structural elucidation, computational methods can predict spectroscopic properties. For newly isolated metabolites available in minute quantities, obtaining a full suite of NMR data can be challenging. Here, quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict ¹³C and ¹H NMR chemical shifts for a proposed structure. These predicted spectra are then compared with the limited experimental data to add confidence to the structural assignment. Furthermore, databases and prediction software, some utilizing hierarchically ordered spherical environment (HOSE) codes, can rapidly provide estimated ¹³C NMR chemical shifts for a proposed structure, which can be checked against experimental values for consistency. mdpi.comchemistryviews.org

For metabolic pathway reconstruction, computational approaches are used to analyze large datasets generated from 'omics' technologies. For example, studies on senecionine have combined metabolomics (using UPLC-MS) and genomics (using microarrays) to build a comprehensive picture of its toxicological effects. acs.orgnih.gov By analyzing the changes in the levels of numerous metabolites and gene expression profiles simultaneously, researchers can reconstruct the metabolic pathways that are perturbed by the parent compound. acs.orgnih.gov This systems biology approach can help to predict the formation of specific metabolites, including hydroxylated species like this compound, and understand their downstream consequences, such as the observed disruption of bile acid homeostasis by senecionine. acs.org

Emerging Research Frontiers in 19 Hydroxysenecionine Studies

Uncharacterized Enzymatic Steps in 19-Hydroxysenecionine Metabolism

The metabolic pathway that produces this compound is intrinsically linked to the biosynthesis of its precursor, senecionine (B1681732). The biosynthesis of PAs is a complex process where many enzymatic steps are yet to be fully characterized. nih.gov While the initial enzyme, homospermidine synthase (HSS), which catalyzes the first committed step in the formation of the necine base backbone, has been identified and studied, the subsequent enzymes are largely unknown. uni-kiel.depnas.orgoup.com HSS evolved from the primary metabolism enzyme deoxyhypusine (B1670255) synthase (DHS) and is a key regulatory point in the pathway. pnas.org

The steps following the formation of homospermidine are believed to involve oxidation, cyclization, desaturation, and hydroxylation to form the retronecine (B1221780) base, which is the core of senecionine. nih.gov The specific enzymes, such as diamine oxidases, dehydrogenases, and monooxygenases that catalyze these transformations, are still mostly postulated. nih.govuni-kiel.deresearchgate.net The final stage in forming senecionine is the esterification of the necine base with necic acids, a reaction likely catalyzed by an acyltransferase, though the specific enzyme has not been identified. nih.gov

The formation of this compound from senecionine is a metabolic conversion step, identified in in-vitro studies using mouse hepatic microsomes. pharmacompass.comthegoodscentscompany.com This hydroxylation reaction is a critical part of the metabolic fate of senecionine. While cytochrome P450 monooxygenases are known to be involved in the metabolism of PAs, the specific enzyme responsible for the hydroxylation at the C19 position of senecionine remains uncharacterized. pharmacompass.com Identifying this enzyme is a key goal for understanding the detoxification or bioactivation pathways of senecionine.

Table 1: Postulated and Uncharacterized Enzymes in the Biosynthesis and Metabolism of Senecionine and this compound

Metabolic Step Precursor(s) → Product Postulated Enzyme Class Status
Oxidation of HomospermidineHomospermidine → 4,4´-iminodibutanalCopper-dependent Diamine OxidasePostulated; some candidates identified via transcriptomics. uni-kiel.de
Cyclization & Reduction4,4´-iminodibutanal → 1-hydroxymethylpyrrolizidineAldehyde Dehydrogenase / ReductasePostulated. nih.gov
Desaturation & Hydroxylation1-hydroxymethylpyrrolizidine → Retronecine (Necine Base)Unknown Desaturases & HydroxylasesUncharacterized. nih.gov
EsterificationRetronecine + Senecic Acid → SenecionineBAHD Acyltransferase familyPostulated. nih.gov
HydroxylationSenecionine → this compoundCytochrome P450 MonooxygenasePostulated; specific enzyme uncharacterized. pharmacompass.com

Novel Analytical Techniques for Enhanced Detection and Characterization

The detection and characterization of PA metabolites like this compound, which are often present in low concentrations within complex biological matrices, require highly sensitive and specific analytical methods. oxford-analytical.co.uk Advances in analytical chemistry have provided powerful tools to meet these challenges. researchgate.netcfsre.org

Novel analytical techniques are moving beyond traditional methods to offer greater resolution and structural information. High-resolution mass spectrometry (HRMS), for instance, is crucial for determining the exact elemental composition of novel or unconfirmed metabolites, providing a high degree of confidence in their identification. cfsre.org When coupled with liquid chromatography (LC), LC-HRMS allows for the separation and identification of isomers and closely related compounds in a single analysis.

Tandem mass spectrometry (MS/MS), often used with both gas chromatography (GC) and LC, is another indispensable tool. oxford-analytical.co.uk It allows for the structural elucidation of compounds by analyzing their fragmentation patterns. thegoodscentscompany.com This is particularly valuable for distinguishing between different PA metabolites, which may have the same mass but different structures. For this compound, MS/MS can help pinpoint the location of the hydroxyl group on the senecionine skeleton. Nuclear Magnetic Resonance (NMR) spectroscopy, while requiring larger sample amounts, provides the definitive structure of isolated compounds. oxford-analytical.co.uk These advanced methods are essential for building a comprehensive profile of PA metabolism and accurately identifying trace compounds like this compound. mdpi.comcabidigitallibrary.org

Table 2: Application of Novel Analytical Techniques for this compound

Technique Abbreviation Primary Application for this compound Key Advantage
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSQuantification and structural confirmation in biological fluids and tissues. oxford-analytical.co.ukHigh sensitivity and specificity for complex mixtures.
Gas Chromatography-Mass SpectrometryGC-MSDetection of volatile derivatives of the compound. oxford-analytical.co.ukExcellent separation for volatile and semi-volatile compounds.
High-Resolution Mass SpectrometryHRMSAccurate mass determination and formula confirmation. cfsre.orgUnambiguous elemental composition assignment.
Nuclear Magnetic Resonance SpectroscopyNMRComplete structural elucidation of the isolated metabolite. oxford-analytical.co.ukDefinitive determination of chemical structure and stereochemistry.

Systems Biology Approaches to Pyrrolizidine (B1209537) Alkaloid Pathways

Understanding the biosynthesis of complex alkaloids like senecionine and its metabolites requires a holistic view beyond single-gene analyses. Systems biology offers a powerful framework for this by integrating data from genomics, transcriptomics, proteomics, and metabolomics to model the entire biosynthetic pathway. uni-kiel.de

A key strategy in this approach is comparative transcriptomics, where the gene expression profiles of PA-producing tissues are compared with non-producing ones. uni-kiel.de This method has been used to successfully identify candidate genes for postulated enzymatic steps, such as the diamine oxidases involved in the oxidation of homospermidine. uni-kiel.de By correlating gene expression with the presence of specific metabolites (metabolomics), researchers can build robust hypotheses about gene function.

For the this compound pathway, a systems biology approach would involve profiling the transcriptome and metabolome of liver cells, for example, before and after exposure to senecionine. This could reveal which specific cytochrome P450 genes are upregulated in response to senecionine, providing strong candidates for the enzyme responsible for producing this compound. These integrated models can also predict pathway flux and identify regulatory bottlenecks, offering a more complete picture of how PA metabolism is controlled. nih.gov

Potential for Engineering Pyrrolizidine Alkaloid Biosynthesis

The advancements in understanding PA biosynthetic pathways, coupled with powerful gene-editing technologies, have opened up possibilities for engineering the production of these alkaloids. nih.gov A primary motivation for this research is the removal of toxic PAs from beneficial medicinal plants. A landmark achievement in this area is the use of CRISPR/Cas9 to knock out the homospermidine synthase (HSS) gene in comfrey (B1233415) (Symphytum officinale). researchgate.net This targeted inactivation of the first committed enzyme in the pathway resulted in the complete elimination of PAs from the plant's hairy root cultures, demonstrating the feasibility of creating safer medicinal herbs. researchgate.netnih.gov

Conversely, metabolic engineering could be used to increase the production of specific PAs or their derivatives for research or pharmaceutical purposes. By overexpressing rate-limiting enzymes or transcription factors that regulate the pathway, it may be possible to enhance the yield of desired compounds. nih.gov Furthermore, the entire biosynthetic pathway could potentially be reconstructed in a microbial host, such as yeast (Saccharomyces cerevisiae). pnas.org This heterologous expression approach offers a contained and controllable platform for producing specific alkaloids like senecionine, which could then be used in enzymatic assays to produce and study metabolites like this compound in a clean system.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for identifying and characterizing 19-Hydroxysenecionine in plant extracts?

  • Methodological Answer : Combine chromatographic separation (e.g., HPLC or GC-MS) with spectroscopic validation (NMR and high-resolution mass spectrometry). Ensure purity via TLC or HPLC-UV analysis. For novel compounds, compare spectral data with existing databases (e.g., SciFinder or PubChem) and report retention indices, fragmentation patterns, and 1^1H/13^{13}C-NMR shifts .
  • Key Considerations : Cross-validate results using multiple analytical methods to minimize false positives. Reference established protocols for pyrrolizidine alkaloid identification .

Q. How can researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Use accelerated stability testing by exposing the compound to controlled environments (e.g., pH 2–10, 25–60°C). Monitor degradation via LC-MS and quantify stability using kinetic models (e.g., Arrhenius equation). Include negative controls (e.g., inert atmospheres) to isolate oxidation effects .
  • Key Considerations : Document deviations from standard protocols and validate instruments with certified reference materials .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

  • Methodological Answer : Prioritize cytotoxicity assays (e.g., MTT or LDH release in hepatocyte lines) due to pyrrolizidine alkaloids’ hepatotoxic potential. Pair with enzyme-linked immunosorbent assays (ELISA) to assess inflammatory markers (e.g., TNF-α, IL-6). Validate results using positive controls (e.g., monocrotaline) and replicate experiments across cell lines .
  • Key Considerations : Address inter-assay variability by normalizing data to baseline cell viability .

Advanced Research Questions

Q. How can conflicting reports on this compound’s toxicity mechanisms be systematically resolved?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to aggregate data from primary studies. Use meta-analysis to quantify heterogeneity and subgroup analyses (e.g., species-specific differences, dosing regimens). Replicate key experiments under standardized conditions to isolate variables (e.g., metabolic activation via cytochrome P450) .
  • Key Considerations : Critically appraise study quality using tools like ROBINS-I to assess bias in in vivo/in vitro models .

Q. What strategies are effective for elucidating this compound’s metabolic pathways in mammalian systems?

  • Methodological Answer : Employ stable isotope labeling (e.g., 13^{13}C or 2^{2}H) combined with high-resolution mass spectrometry to track metabolites. Use hepatocyte or microsomal incubations with NADPH cofactors to simulate Phase I metabolism. Compare metabolite profiles across species (e.g., human vs. rat liver microsomes) and integrate computational tools (e.g., MetaboAnalyst) for pathway mapping .
  • Key Considerations : Validate metabolite structures via synthetic standards or NMR when novel products are detected .

Q. How should researchers address discrepancies in reported synthesis yields of this compound derivatives?

  • Methodological Answer : Re-evaluate reaction parameters (e.g., solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches like factorial design. Characterize intermediates via in situ FTIR or Raman spectroscopy to identify rate-limiting steps. Compare purification methods (e.g., column chromatography vs. crystallization) and report yield calculations transparently .
  • Key Considerations : Disclose raw data and statistical confidence intervals to enable reproducibility .

Methodological Resources

  • Literature Review : Use SciFinder to identify structure-activity relationships and synthetic protocols, filtering for peer-reviewed journals and avoiding non-academic sources .
  • Data Analysis : Apply tools like R or Python for meta-regression and sensitivity analysis in toxicity studies .
  • Experimental Design : Follow the Beilstein Journal of Organic Chemistry’s guidelines for reporting synthetic procedures and analytical validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.